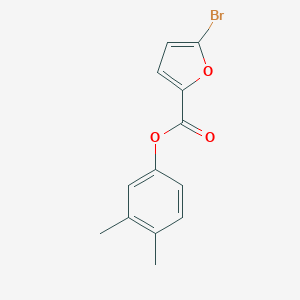![molecular formula C17H16ClN5OS B398978 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA](/img/structure/B398978.png)
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a chlorinated phenyl group, and a carbamothioyl linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The chlorinated phenyl group is then introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-methylbenzoyl chloride. The final step involves the formation of the carbamothioyl linkage through a reaction with thiourea and propanoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The benzotriazole ring and chlorinated phenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzotriazole derivatives
Scientific Research Applications
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced polymers and coatings due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The chlorinated phenyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the carbamothioyl linkage can form covalent bonds with nucleophilic residues, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}propanamide
- N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}propanamide
- N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide
Uniqueness
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C17H16ClN5OS |
|---|---|
Molecular Weight |
373.9g/mol |
IUPAC Name |
N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-3-16(24)20-17(25)19-11-5-7-14-15(8-11)22-23(21-14)12-6-4-10(2)13(18)9-12/h4-9H,3H2,1-2H3,(H2,19,20,24,25) |
InChI Key |
XHFGJGBHQFUXMR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B398902.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B398903.png)
![N-{2-[4-(dimethylamino)phenyl]-2H-1,2,3-benzotriazol-5-yl}-3-propoxybenzamide](/img/structure/B398904.png)

![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B398906.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-1-naphthamide](/img/structure/B398908.png)

![N-[4-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B398910.png)
![4-[(2-Bromo-4-chlorophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B398912.png)
![4-amino-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B398913.png)

![1-[(4-Tert-butylphenoxy)acetyl]-4-{3-(cyclopropylamino)-4-nitrophenyl}piperazine](/img/structure/B398918.png)
